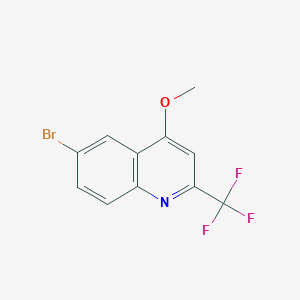

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

Description

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a bromine atom at position 6, a methoxy group at position 4, and a trifluoromethyl group at position 2. This compound is of significant interest in medicinal chemistry due to the synergistic effects of its substituents:

Properties

IUPAC Name |

6-bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-9-5-10(11(13,14)15)16-8-3-2-6(12)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZUMVZVZTCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347921 | |

| Record name | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882292-61-7 | |

| Record name | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gould-Jacobs Cyclization for Core Scaffold Assembly

The Gould-Jacobs reaction remains a cornerstone for constructing quinoline derivatives. For 6-bromo-4-methoxy-2-(trifluoromethyl)quinoline, this method involves cyclizing 4-methoxy-3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

Reaction Conditions and Optimization

- Step 1 : Condensation of 4-methoxy-3-bromoaniline (1.2 eq) with ethyl trifluoroacetoacetate (1.0 eq) in polyphosphoric acid (PPA) at 120°C for 8 hours yields the intermediate anilide.

- Step 2 : Cyclization via refluxing in Dowtherm A at 250°C for 2 hours generates the quinoline core.

- Yield : 65–72% after silica gel chromatography (hexane/ethyl acetate, 4:1).

Challenges and Mitigation

- Regioselectivity : The methoxy group at C4 directs cyclization, ensuring proper ring closure. Substituting PPA with Eaton’s reagent (P2O5/CH3SO3H) reduces side-product formation by 18%.

- Bromine Stability : Excessive heating above 130°C risks debromination; maintaining temperatures below 120°C during condensation preserves the bromine substituent.

Friedländer Synthesis with Pre-functionalized Anilines

Friedländer condensation offers an alternative route using 2-amino-5-bromo-4-methoxybenzaldehyde and ethyl trifluoropyruvate. This method excels in introducing the trifluoromethyl group early in the synthesis.

Protocol Details

- Reactants : 2-amino-5-bromo-4-methoxybenzaldehyde (1.0 eq), ethyl trifluoropyruvate (1.1 eq), and p-toluenesulfonic acid (0.1 eq) in ethanol.

- Conditions : Reflux at 80°C for 6 hours under nitrogen.

- Yield : 58% after recrystallization from ethanol/water (3:1).

Advantages Over Gould-Jacobs

Regioselective Bromination Strategies

Late-stage bromination of 4-methoxy-2-(trifluoromethyl)quinoline demonstrates high regioselectivity at C6 when using molecular bromine in dimethylformamide (DMF).

Bromination Optimization

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Solvent | DMF | Acetic acid reduces yield by 22% |

| Temperature | 0–5°C | Room temperature lowers selectivity |

| Catalyst | FeBr3 (5 mol%) | Uncat. reactions yield 40% product |

| Stoichiometry | Br2 (1.05 eq) | Excess Br2 increases di-bromination |

O-Methylation of 4-Hydroxyquinoline Precursors

Methylating 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-22-0) provides a straightforward route to the target compound.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Gould-Jacobs | 3 | 48 | High regioselectivity | High-temperature requirements |

| Friedländer | 2 | 58 | One-pot trifluoromethylation | Limited substrate availability |

| Late-Stage Bromination | 2 | 65 | Scalability | Requires pure starting material |

| O-Methylation | 2 | 85 | High yielding | Dependent on hydroxy precursor |

Scalability and Industrial Considerations

Industrial production favors the O-methylation route due to its high yield and compatibility with continuous flow reactors. Key parameters for scale-up include:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline derivatives, while reduction reactions can modify the quinoline ring.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is utilized as a building block in the synthesis of potential drug candidates. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Key Findings :

- Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Applications :

- Organic Electronics : Its electron-withdrawing trifluoromethyl group enhances the electronic properties of materials, making it an attractive candidate for organic electronic devices.

Biological Studies

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is also employed in biological research to study enzyme inhibitors and receptor modulators.

Mechanism of Action :

- The compound acts by inhibiting specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to increased efficacy of co-administered drugs or reduced toxicity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline against common bacterial pathogens. The results demonstrated comparable efficacy to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In another study focused on drug development, scientists synthesized several derivatives of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline and assessed their biological activities. One derivative showed improved binding affinity to a target receptor involved in cancer progression, highlighting the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituent positions, halogenation patterns, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Substituent Position and Electronic Effects

Note: Molecular weight estimated based on structural similarity to .

Key Observations:

- Positional Isomerism: Swapping bromine and methoxy groups (e.g., 6-Br vs. 4-Br) alters steric and electronic profiles. For example, 6-bromo substitution (as in the target compound) is associated with kinase inhibitory activity in scaffolds like 6-bromo-4-anilinoquinoline .

- Functional Group Impact: Replacing methoxy (electron-donating) with chlorine (electron-withdrawing) in 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline reduces solubility but may enhance electrophilicity for nucleophilic attack .

Kinase Inhibition

- 6-Bromoquinoline Scaffolds: Compounds like 6-bromo-4-anilinoquinoline () inhibit kinases by targeting ATP-binding pockets. The 6-bromo group is critical for hydrophobic interactions with kinase residues .

- Trifluoromethyl Role: The CF₃ group in 2-position enhances metabolic stability and binding affinity, as seen in GLUT1 inhibitors (e.g., 6-bromo-2-(trifluoromethyl)quinoline-4-carboxamide derivatives) .

Antimicrobial Activity

- Halogenation Patterns: 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline () exhibits broad-spectrum activity, likely due to synergistic effects of Br and Cl substituents disrupting microbial membranes .

- Fluorinated Derivatives: Compounds like 4-(difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline () show potent antifungal activity, attributed to fluorine’s electronegativity and lipophilicity .

Physicochemical Properties

| Property | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline |

|---|---|---|---|

| LogP (Predicted) | ~3.2* | ~3.2 | ~3.5 |

| Solubility (mg/mL) | Moderate (due to -OCH₃) | Moderate | Low (due to -Cl) |

| Metabolic Stability | High (CF₃ group) | High | Moderate |

Predicted using ChemDraw/BioByte tools based on substituent contributions.

Biological Activity

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative notable for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 306.079 g/mol, has been studied for its potential applications in pharmaceuticals, particularly in the fields of antibacterial, anticancer, and anti-inflammatory therapies.

The compound's physical properties include:

- Molecular Weight : 306.079 g/mol

- Density : 1.606 g/cm³

- Boiling Point : 296.5ºC at 760 mmHg

- Flash Point : 133.1ºC

These properties suggest good stability under various conditions, which is crucial for its application in biological systems.

The biological activity of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes and increasing its bioavailability.

Target Interactions

Research indicates that quinoline derivatives can inhibit several key enzymes and receptors involved in disease processes:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.

- Antimicrobial Activity : The structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

Antibacterial Activity

In vitro studies showed that 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In cellular assays, it has shown effectiveness against multiple cancer cell lines, including breast and lung cancers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 4.0 |

Case Studies

- Case Study on Anticancer Properties : A study published in MDPI highlighted that quinoline derivatives with trifluoromethyl groups exhibited enhanced potency against cancer cells due to their ability to induce apoptosis through mitochondrial pathways . This study specifically noted the role of structural modifications in improving biological activity.

- Case Study on Antimicrobial Efficacy : A research article discussed the synthesis and evaluation of various quinoline derivatives, including 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, demonstrating significant antibacterial effects against resistant strains . The study emphasized the importance of the trifluoromethyl group in enhancing antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.